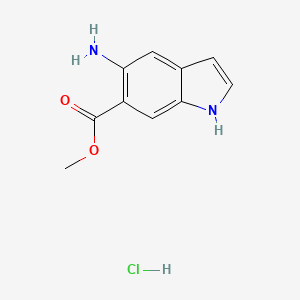

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-amino-1H-indole-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2228135-37-1 . It has a molecular weight of 226.66 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2.ClH/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11;/h2-5,12H,11H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 226.66 .Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

The synthesis of indole derivatives, including Methyl 5-amino-1H-indole-6-carboxylate hydrochloride, has garnered significant interest in organic chemistry due to the widespread presence of indole alkaloids in natural products and drugs. A comprehensive review by Taber and Tirunahari (2011) classifies indole syntheses into nine strategies, highlighting the versatility of indole synthesis in organic chemistry. This classification aids in understanding the synthetic pathways and strategic approaches to indole construction, which is crucial for developing new methods and applications in drug synthesis and medicinal chemistry (Taber & Tirunahari, 2011).

Biomass-derived Levulinic Acid in Drug Synthesis

The conversion of biomass into valuable chemicals offers a sustainable approach to drug synthesis. Levulinic acid (LEV), derived from biomass, can be utilized to synthesize a range of chemicals, including indole derivatives. This process not only reduces the cost of drug synthesis but also simplifies the synthesis steps, making it an environmentally friendly alternative. The flexibility of LEV in drug synthesis underscores the potential of biomass-derived chemicals in creating medicinally active compounds, including those related to this compound (Zhang et al., 2021).

Tryptophan Metabolism and Microbiota-derived Metabolites

Indole derivatives play a significant role in tryptophan metabolism, which is essential for synthesizing neurotransmitters and other biologically active compounds. Microbiota-derived tryptophan metabolites have been identified as beneficial for metabolic and inflammatory diseases. This highlights the importance of indole derivatives, including this compound, in understanding the complex interplay between diet, microbiota, and health (Galligan, 2018).

Indole-based Alkaloids in Drug Discovery

Indole-based alkaloids, characterized by their diverse biological properties, form the backbone of many pharmaceuticals. The Pictet-Spengler reaction is a key synthetic technique for preparing tetrahydro-β-carboline scaffolds, a common motif in indole-based alkaloids. This synthetic approach has paved the way for the development of new drugs and highlights the critical role of indole derivatives in medicinal chemistry (Rao, Maiti, & Chanda, 2017).

Safety and Hazards

Direcciones Futuras

Indole derivatives, such as “Methyl 5-amino-1H-indole-6-carboxylate hydrochloride”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They play a significant role in cell biology and are important types of molecules in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Mecanismo De Acción

Target of Action

Methyl 5-amino-1H-indole-6-carboxylate hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives can affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known for their broad-spectrum biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A . The specific molecular and cellular effects of this compound are subjects for further investigation.

Propiedades

IUPAC Name |

methyl 5-amino-1H-indole-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11;/h2-5,12H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVNHZSHVRJBBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methyl N-(diaminomethylidene)carbamimidothioate;hydrochloride](/img/structure/B2583030.png)

![1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL](/img/structure/B2583031.png)

![N-(3,5-dimethylphenyl)-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2583032.png)

![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2583034.png)

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)